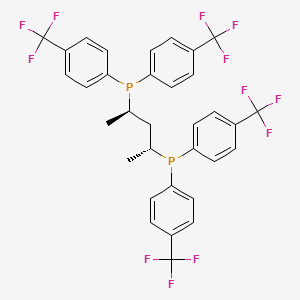
(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) is a chiral phosphine ligand known for its application in asymmetric synthesis. This compound is characterized by its unique structure, which includes two phosphine groups attached to a pentane backbone, each substituted with two 4-(trifluoromethyl)phenyl groups. The presence of trifluoromethyl groups enhances the compound’s electron-withdrawing properties, making it a valuable ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) typically involves the reaction of a suitable phosphine precursor with a pentane-2,4-diyl derivative. One common method includes the use of a CuCl catalyst in combination with the biphosphine ligand and a base such as potassium tert-butoxide . The reaction conditions are carefully controlled to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and effectiveness as a ligand.
化学反应分析
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by its electron-withdrawing trifluoromethyl groups.
Substitution: The phosphine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like p-chloranil and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further synthetic applications.
科学研究应用
(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over molecular chirality is essential.
作用机制
The mechanism by which (2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The electron-withdrawing trifluoromethyl groups enhance the compound’s ability to stabilize reactive intermediates, thereby increasing the efficiency of the catalytic cycle .
相似化合物的比较
Similar Compounds
(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane: Another chiral phosphine ligand used in asymmetric synthesis.
Triphenylphosphine: A widely used phosphine ligand with different electronic properties due to the absence of trifluoromethyl groups.
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(4-(trifluoromethyl)phenyl)phosphine) is unique due to its enhanced electron-withdrawing properties, which make it particularly effective in stabilizing reactive intermediates. This property distinguishes it from other similar compounds and enhances its utility in various catalytic applications.
属性
分子式 |
C33H26F12P2 |
|---|---|
分子量 |
712.5 g/mol |
IUPAC 名称 |
[(2R,4R)-4-bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl]-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C33H26F12P2/c1-20(46(26-11-3-22(4-12-26)30(34,35)36)27-13-5-23(6-14-27)31(37,38)39)19-21(2)47(28-15-7-24(8-16-28)32(40,41)42)29-17-9-25(10-18-29)33(43,44)45/h3-18,20-21H,19H2,1-2H3/t20-,21-/m1/s1 |
InChI 键 |
OFKWZPMBNSRJQS-NHCUHLMSSA-N |
手性 SMILES |
C[C@H](C[C@@H](C)P(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
规范 SMILES |
CC(CC(C)P(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



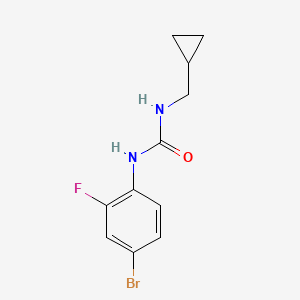
![N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide](/img/structure/B14905819.png)
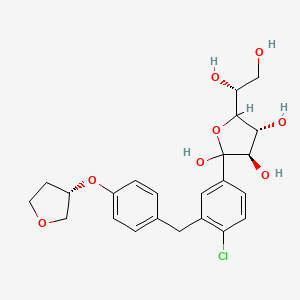
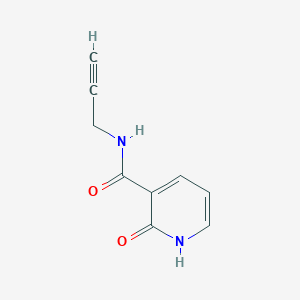
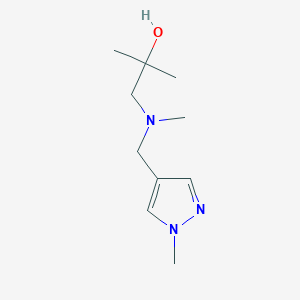
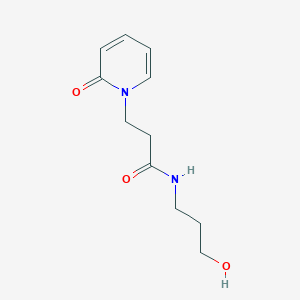
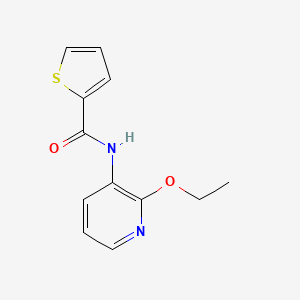

![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)

![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)

